2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Overview
Description
2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction can be carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.
Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydride in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: It can be used in the development of energetic materials due to its stability and energy release properties.
Biological Research: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains an oxadiazole ring and has similar energetic properties.
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and have diverse applications in medicinal chemistry and materials science.
Uniqueness
2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4-9-6(12-10-4)3-8-5(11)2-7/h2-3,7H2,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNKUYZXQZBIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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